molecular formula C11H12BrNO3 B8589662 methyl 2-[(2-bromoacetyl)-methylamino]benzoate

methyl 2-[(2-bromoacetyl)-methylamino]benzoate

Cat. No.: B8589662
M. Wt: 286.12 g/mol
InChI Key: ZASLZWMSIYHFCF-UHFFFAOYSA-N
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Description

methyl 2-[(2-bromoacetyl)-methylamino]benzoate is a chemical compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid and contains a bromoacetyl group attached to a methylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-bromoacetyl)-methylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-bromoacetyl)-methylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(2-bromoacetyl)-methylamino]benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-bromoacetyl)-methylamino]benzoate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-chloroacetyl-N-methylamino)benzoate
  • Methyl 2-(N-iodoacetyl-N-methylamino)benzoate
  • Methyl 2-(N-acetyl-N-methylamino)benzoate

Uniqueness

methyl 2-[(2-bromoacetyl)-methylamino]benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and acetyl analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 2-[(2-bromoacetyl)-methylamino]benzoate

InChI

InChI=1S/C11H12BrNO3/c1-13(10(14)7-12)9-6-4-3-5-8(9)11(15)16-2/h3-6H,7H2,1-2H3

InChI Key

ZASLZWMSIYHFCF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of bromoacetyl bromide (209 g) in dichloromethane (200 ml) was added dropwise to a cooled (ice bath) solution of methyl N-methylanthranilate (168 g) in dichloromethane (1.41). A solution of sodium hydroxide (59 g) in water (400 ml) was added dropwise and the reaction mixture was stirred at room temperature for 20 h. The organic phase was separated and washed with 1M hydrochloric acid (500 ml), brine (300 ml), saturated sodium hydrogen carbonate solution (400 ml), dried (Na2SO4) then evaporated to afford the required product (255 g). 1H NMR (360 MHz, CDCl3) δ3.23 (3H, s), 3.54 (1H, d, J=11 Hz), 3.60 (1H, d, J=11 Hz), 3.90 (3H, s), 7.40 (1H, d, J=8 Hz), 7.51 (1H, dd, J1 =J2 =8 Hz), 7.65 (1H, dd, J1 =J2 =8 Hz), 8.04 (1H, d, J=8 Hz).
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromoacetyl bromide (209 g) in dichloromethane (200 ml) was added dropwise to a cooled (ice bath) solution of methyl N-methylanthranilate (168 g) in dichloromethane (1400 ml). A solution of sodium hydroxide (59 g) in water (400 ml) was added dropwise to this ice cold solution then after addition the reaction mixture was stirred at room temperature for 20 h. The organic phase was separated and washed with 1M hydrochloric acid (500 ml), brine (300 ml), saturated sodium hydrogen carbonate solution (400 ml), dried (Na2SO4) then evaporated to afford the required product as a solid (255 g, 92%). Mp 80°-82° C. 1H NMR (360 MHz, CDCl3) δ 3.23 (3H, s), 3.54 (1H, d, J=11 Hz), 3.60 (1H, d, J=11 Hz), 3.90 (3H, s), 7.40 (1H, d, J=8 Hz), 7.51 (1H, dd, J=8 and 8 Hz), 7.65 (1H, dd, J=8 and 8 Hz), 8.04 (1H, d, J=8 Hz).
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
solvent
Reaction Step Two
Quantity
59 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

Sodium hydroxide solution (1.5M, 50 ml) was added dropwise to an ice cooled mixture of bromoacetyl bromide (11 g) and methyl N-methylanthranilate (8.2 g) in dichloromethane (250 ml). After the addition was complete (15 min) stirring was continued at room temperature for 20 min. The organic phase was then separated, washed with 1N HCl (50 ml), brine (50 ml), NaHCO3 solution (50 ml), dried (MgSO4) and evaporated to give a colourless oil which crystallised on standing. Trituration with pet-ether (bp 60°-80°) followed by filtration afforded 10.4 g of product as a colourless solid. 1H NMR (360 MHz, CDCl3) δ: 3.23 (3H, s), 3.54 and 3.60 (2H, ABq J=11 Hz), 3.90 (3H, s), 7.40 (1H, d, J=8 Hz), 7.51 (1H, t, J=8 Hz), 7.65 (1H, t, J=8 Hz), 8.04 (1H, d, J=8 Hz).
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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